![molecular formula C13H16O4 B14173215 1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one CAS No. 922192-55-0](/img/structure/B14173215.png)
1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one is a chemical compound with a complex structure that includes a hydroperoxy group, a hydroxyphenyl group, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one typically involves multiple steps. One common method involves the reaction of 2-hydroxy-4,6-dimethoxyacetophenone with 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde in the presence of a base such as potassium hydroxide in ethanol. The reaction mixture is stirred at room temperature for 48 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can undergo oxidation to form different products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyphenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one involves its interaction with molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate various biological processes. The hydroxyphenyl group can interact with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroperoxy-3-methylbut-3-en-1-yl-4-hydroxyphenyl]ethan-1-one: A similar compound with slight structural differences.
7β-Hydroperoxy-eudesma-11-en-4-ol: Another hydroperoxy compound with different biological activities.
7α-Hydroperoxymanool: A hydroperoxy compound with unique properties and applications.
Uniqueness
1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
922192-55-0 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
1-[3-(2-hydroperoxy-3-methylbut-3-enyl)-4-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C13H16O4/c1-8(2)13(17-16)7-11-6-10(9(3)14)4-5-12(11)15/h4-6,13,15-16H,1,7H2,2-3H3 |
Clave InChI |
BVRBKMFZGAADEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC1=C(C=CC(=C1)C(=O)C)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


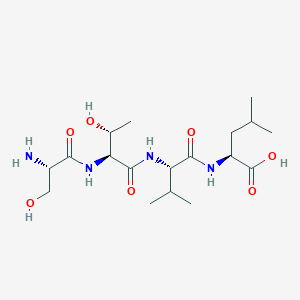
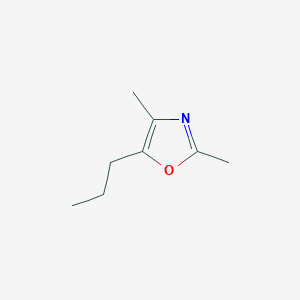
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
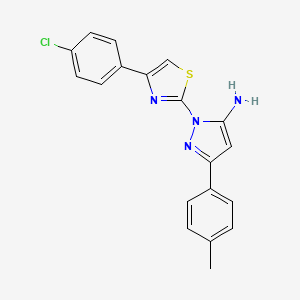
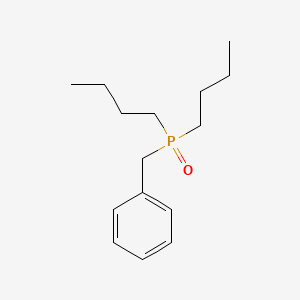
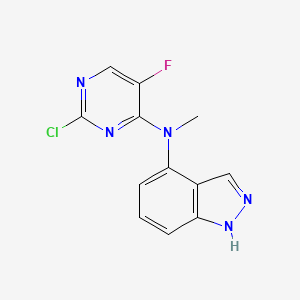
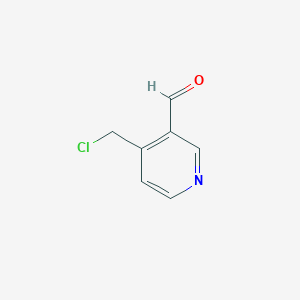
![3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]](/img/structure/B14173193.png)
![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B14173202.png)
![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)
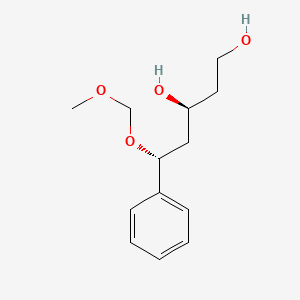
![[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene](/img/structure/B14173228.png)
